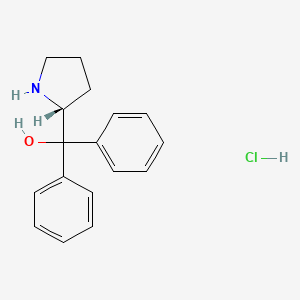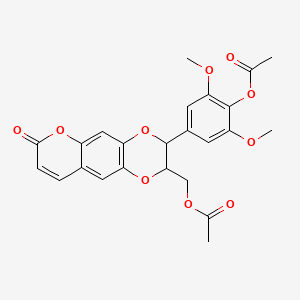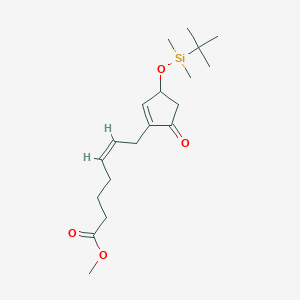
GINSENG TETRAPEPTIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ginseng tetrapeptide is a bioactive peptide derived from ginseng, a perennial herb belonging to the family Araliaceae and genus Panax. Ginseng has been used for thousands of years in traditional medicine, particularly in China and other Asian cultures, for its therapeutic properties. This compound is one of the many bioactive compounds found in ginseng, known for its potential health benefits, including anti-aging, anti-inflammatory, and antioxidant effects.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ginseng tetrapeptide involves the stepwise assembly of amino acids using solid-phase peptide synthesis (SPPS). The process typically starts with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each coupling step is facilitated by activating agents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt). After the assembly of the tetrapeptide chain, the peptide is cleaved from the resin and deprotected using trifluoroacetic acid (TFA).
Industrial Production Methods: Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In the latter method, genes encoding the tetrapeptide are inserted into microbial hosts, such as Escherichia coli, which then express the peptide. The peptide is subsequently purified using chromatographic techniques.
化学反应分析
Types of Reactions: Ginseng tetrapeptide can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized to form disulfide bonds between cysteine residues, if present.
Reduction: Disulfide bonds can be reduced to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues in the peptide can be substituted with other amino acids through site-directed mutagenesis.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) in mild conditions.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol (BME) under neutral pH.
Substitution: Site-directed mutagenesis using oligonucleotide primers and DNA polymerase.
Major Products:
Oxidation: Formation of disulfide-linked peptides.
Reduction: Peptides with free thiol groups.
Substitution: Modified peptides with altered amino acid sequences.
科学研究应用
Ginseng tetrapeptide has a wide range of scientific research applications, including:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular signaling pathways and its effects on cell proliferation and differentiation.
Medicine: Explored for its potential therapeutic effects, including anti-aging, anti-inflammatory, and antioxidant properties. It is also studied for its potential in wound healing and skin regeneration.
Industry: Utilized in the development of cosmetic products for its anti-aging and skin-rejuvenating effects.
作用机制
Ginseng tetrapeptide exerts its effects through various molecular targets and pathways. It is known to interact with cell surface receptors, leading to the activation of intracellular signaling cascades. These pathways include the mitogen-activated protein kinase (MAPK) pathway and the phosphoinositide 3-kinase (PI3K)/Akt pathway. The peptide also modulates the expression of genes involved in cell proliferation, differentiation, and apoptosis. Additionally, this compound has been shown to enhance the production of collagen and elastin, contributing to its anti-aging effects.
相似化合物的比较
Ginseng tetrapeptide can be compared with other bioactive peptides derived from natural sources, such as:
Acetyl tetrapeptide-9: Known for stimulating collagen synthesis and improving skin elasticity.
Acetyl tetrapeptide-11: Promotes keratinocyte growth and syndecan-1 synthesis.
Palmitoyl tetrapeptide-7: Reduces inflammation and enhances skin repair.
Uniqueness: this compound is unique due to its origin from ginseng, a plant with a long history of medicinal use. Its combination of anti-aging, anti-inflammatory, and antioxidant properties makes it a valuable compound for both scientific research and industrial applications.
属性
CAS 编号 |
178553-95-2 |
|---|---|
分子式 |
C18H33N7O7 |
分子量 |
459.5 |
产品来源 |
United States |
Q1: What is the structural conformation of the ginseng tetrapeptide in solution?
A1: The this compound H-L-Val-γ-D-Glu-D-Arg-Gly-OH adopts a rigid backbone conformation in dimethyl sulfoxide (DMSO)-d6 solution. [] This rigidity is attributed to three intramolecular hydrogen bonds: []
Q2: Has the this compound been tested for its effects on cell growth?
A2: Yes, a study investigated the effects of the this compound (specifically referred to as "Panax ginseng 1 L D D" in the study) and its isomer ("Panax ginseng 1 L L L") on the growth of cultured human cells. [] The study used two cell lines:
Q3: Are there any computational studies on the this compound?
A3: Yes, the solution conformation of the this compound H-L-Val-γ-D-Glu-D-Arg-Gly-OH was determined using a combination of NMR spectroscopy and computational techniques. [] Researchers used the DADAS90 program to analyze the NMR data and determine the most likely conformation of the peptide in solution. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-[5-acetamido-6-(4-aminophenoxy)-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B1149278.png)
![[(1S,2E,8R,10R,11R)-8-acetyloxy-10,11-dihydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-6-yl]methyl acetate](/img/structure/B1149281.png)





